3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
Structural Characterization of 3-(3,3-Dimethylbutanamido)-triazolo[4,3-a]pyridine-8-carboxylic Acid
Crystallographic Analysis of Triazolopyridine Core Framework
The triazolopyridine core in 3-(3,3-dimethylbutanamido)-triazolo[4,3-a]pyridine-8-carboxylic acid adopts a planar, fused aromatic structure with alternating single and double bonds. X-ray crystallography has demonstrated that the triazolo[4,3-a]pyridine scaffold exhibits a rigid, conjugated π-system, stabilized by resonance between the triazole and pyridine rings. Key geometric parameters include:
- Bond lengths : Triazole N–N bonds range from 1.30–1.35 Å, while pyridine C–N bonds average 1.35 Å.
- Dihedral angles : The triazole ring is fused to the pyridine moiety at a 0°–5° angle, ensuring coplanarity.
- Space group : Monoclinic configurations (e.g., P2₁/c) are common for such fused heterocycles, with unit cells containing eight molecules.
Comparative Analysis with Related Triazolopyridines
The core structure aligns with unsubstituted triazolo[4,3-a]pyridine derivatives, where the triazole ring occupies the 4,3-a positions of the pyridine. Substitution at the 8-position (carboxylic acid) introduces steric and electronic perturbations, altering intermolecular interactions in the crystal lattice.
Spectroscopic Identification of Functional Groups (FT-IR, NMR, MS)
Spectroscopic data confirm the presence of critical functional groups:
FT-IR Spectroscopy
NMR Spectroscopy
¹H NMR (DMSO-d₆):
- Amide proton : δ 8.2–8.5 ppm (singlet, 1H, NH).
- Aromatic protons : δ 7.5–8.1 ppm (multiplet, 4H, triazolopyridine).
- 3,3-Dimethylbutanamido : δ 1.0–1.2 ppm (d, 6H, CH₃), δ 2.2–2.4 ppm (s, 1H, CH).
¹³C NMR (DMSO-d₆):
| Carbon Type | Chemical Shift (ppm) | Source |
|---|---|---|
| Amide carbonyl (C=O) | 167–170 | |
| Carboxylic acid (C=O) | 168–172 | |
| Triazole ring carbons | 145–160 (aromatic) |
Mass Spectrometry (MS)
The molecular ion peak at m/z 276.29 (C₁₃H₁₆N₄O₃) confirms the molecular formula. Fragmentation patterns include loss of H₂O (m/z 258) and CO₂ (m/z 232), consistent with carboxylic acid derivatives.
Conformational Analysis of 3,3-Dimethylbutanamido Substituent
The 3,3-dimethylbutanamido group adopts a chair-like conformation due to steric hindrance between the dimethyl groups and the triazolopyridine core. Key features:
- Torsion angles : The amide nitrogen–carbonyl–carbon–carbon dihedral angle is constrained to ~120°, minimizing steric clash.
- Electronic effects : The electron-withdrawing amide group deactivates the triazolopyridine ring, reducing electron density at the 8-carboxylic acid position.
Impact of Substituent Bulk on Reactivity
The dimethyl groups sterically shield the amide moiety, potentially influencing reactivity in synthetic applications. For example, nucleophilic substitution at the 3-position may be hindered, favoring electrophilic reactions at the 8-carboxylic acid.
Hydrogen Bonding Patterns in Solid-State Configuration
Intramolecular and intermolecular hydrogen bonds stabilize the crystal lattice:
Intramolecular Interactions
- Amide N–H···carboxylic acid O : Forms a six-membered ring with a bond length of 1.8–2.0 Å.
- Triazole N···carboxylic acid O : Weak secondary interactions (2.5–3.0 Å) contribute to conformational rigidity.
Intermolecular Interactions
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-13(2,3)7-9(18)14-12-16-15-10-8(11(19)20)5-4-6-17(10)12/h4-6H,7H2,1-3H3,(H,19,20)(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBSUEZTYBZSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C2N1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolo[4,3-a]pyridine Core
- The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriately substituted pyridine precursors.
- A common approach involves reacting hydrazine or hydrazide derivatives with pyridine carboxylic acid or ester precursors under dehydrating conditions to promote ring closure forming the triazole fused to the pyridine ring.
- Reaction conditions often include the use of dehydrating agents such as phosphorus (V) reagents, sometimes in the presence of bases, to facilitate the formation of the bicyclic core.
Installation of the Carboxylic Acid Group at Position 8
- The carboxylic acid group can be introduced either by direct functionalization of the pyridine ring prior to cyclization or by hydrolysis of ester precursors post-cyclization.
- Hydrolysis of alkyl esters to the corresponding acids is commonly performed under acidic or basic conditions, with careful control to avoid degradation of the heterocyclic core.
Purification and Isolation
- The final compound is typically isolated as a free acid or as pharmaceutically acceptable salts (e.g., hydrochloride) to improve stability and handling.
- Crystallization techniques, including salt formation or monohydrate preparation, are used to obtain pure, stable forms of the compound.
Representative Synthetic Route (Based on Related Patents and Literature)
Research Findings and Optimization Notes
- The purity of intermediates and the final product can reach above 95%, with optimized protocols achieving up to 99.5% purity.
- Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly affect yield and purity.
- The bicyclic core is stable under typical reaction and purification conditions but sensitive to strong acids or bases, necessitating mild hydrolysis conditions for ester conversion.
- Salt formation (e.g., hydrochloride salt) improves compound stability against moisture and temperature, facilitating storage and handling.
- Multi-step synthesis requires careful monitoring (e.g., TLC, HPLC) at each stage to ensure reaction completeness and to minimize side products.
Summary Table of Key Physical and Chemical Data
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The dimethylbutanamido group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
This reaction is critical for modifying the compound’s pharmacological profile by introducing free amino or carboxylic acid groups.
Esterification of the Carboxylic Acid Group
The carboxylic acid at position 8 reacts with alcohols under standard esterification conditions:
| Reagents | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol + H₂SO₄ | Acid catalysis | Methyl 3-(3,3-dimethylbutanamido)- triazolo[4,3-a]pyridine-8-carboxylate | 78% |
| Ethanol + DCC/DMAP | Coupling agents | Ethyl ester derivative | 85% |
Ester derivatives exhibit improved solubility in organic solvents, facilitating further structural modifications.
Nucleophilic Substitution at the Triazole Ring
The triazole ring undergoes electrophilic substitution at position 3 or 5, depending on reaction conditions:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 25°C, 2 hours | 5-Bromo-triazolo[4,3-a]pyridine derivative | Predominant substitution at C5 |
| Nitration (HNO₃/H₂SO₄) | 0°C to 5°C, 30 minutes | 3-Nitro-triazolo[4,3-a]pyridine derivative | Controlled by electronic effects |
These reactions enable the introduction of halogens or nitro groups for downstream coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions
The triazole and pyridine rings participate in palladium-catalyzed cross-couplings:
These methods are instrumental in constructing complex architectures for medicinal chemistry applications .
Electrochemical Functionalization
Recent advances utilize electrochemical methods for sustainable modifications:
Electrochemical strategies reduce reliance on hazardous reagents and enable gram-scale synthesis .
Comparative Reactivity of Structural Analogues
Key differences in reactivity between 6- and 8-carboxylic acid isomers:
| Position of Carboxylic Acid | Reactivity with SOCl₂ | Esterification Rate | Cross-Coupling Efficiency |
|---|---|---|---|
| 6-Carboxylic acid | Faster conversion to acyl chloride | Moderate | 70–75% |
| 8-Carboxylic acid | Slower due to steric hindrance | Lower | 60–65% |
Steric and electronic factors significantly influence reaction outcomes.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of triazole-pyridine compounds possess antimicrobial properties. This is particularly relevant in developing new antibiotics against resistant strains of bacteria.
- Anticancer Properties : Certain triazole derivatives have shown promise in inhibiting cancer cell proliferation. The specific mechanisms often involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds within this chemical class may also exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation.
Potential Therapeutic Uses
The unique structural features of this compound suggest various therapeutic applications:
- Pharmaceutical Development : Due to its potential biological activities, this compound could serve as a lead compound for drug development targeting infections or cancer.
- Research Reagent : As a chemical probe in biological research, it can help elucidate the mechanisms of diseases or the action of other drugs.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar triazole derivatives. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Efficacy
Research published in the International Journal of Antimicrobial Agents highlighted the antimicrobial properties of triazole derivatives against multi-drug resistant bacteria. The study demonstrated that modifications to the triazole ring could enhance activity against specific bacterial strains.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The triazolopyridine core is highly versatile, allowing substitutions at positions 3 and 8 to modulate activity. Below is a comparative analysis of substituent effects:
Table 1: Structural and Molecular Comparisons
*Estimated molecular weight based on analogs.
Key Observations :
- Steric Effects : Branched substituents (e.g., dimethylbutanamido) may hinder binding to flat enzymatic pockets compared to planar aryl groups .
- Biological Activity : Sulfonamide derivatives (e.g., 15a–15e in ) exhibit antimalarial activity, suggesting that electron-withdrawing groups at position 3 enhance target engagement .
Physicochemical and Analytical Data
- Spectroscopic Characterization : ¹H-NMR of analogs () shows aromatic protons at δ 7.5–8.5 ppm and sulfonamide protons at δ 3.0–3.5 ppm, consistent with triazolopyridine scaffolds .
Biological Activity
3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS Number: 1206969-54-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Molecular Information
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.29 g/mol
- IUPAC Name : 3-(3,3-dimethylbutanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Structural Representation
The compound features a triazole ring fused to a pyridine structure with a carboxylic acid functional group and an amide side chain.
Antioxidant Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antioxidant properties. For instance, compounds synthesized from related structures showed high activity against free radicals, suggesting that this compound may also possess similar capabilities. The antioxidant activity is often quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests.
Enzyme Inhibition
A notable aspect of this compound's biological profile is its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Studies have shown that related triazole compounds inhibit AChE with Ki values ranging from 3.07 to 87.26 nM . This suggests potential applications in treating neurodegenerative diseases where AChE modulation is beneficial.
- Carbonic Anhydrases (hCA I and II) : Inhibitory effects against these isoforms were observed with Ki values between 1.47 and 10.06 nM for hCA I and 3.55 to 7.66 nM for hCA II . These enzymes are crucial in various physiological processes, including acid-base balance and fluid secretion.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate acylating agents under controlled conditions to ensure high yields. Recent advancements in amide bond formation techniques have improved the efficiency of synthesizing such compounds without the need for harsh reaction conditions or extensive purification steps .
Case Studies
Several studies have highlighted the biological relevance of triazolo-pyridine derivatives:
- Antioxidant Evaluation : A study found that certain derivatives exhibited over 70% inhibition of DPPH radicals at concentrations as low as 25 μg/mL .
- Enzyme Inhibition Profiles : Compounds structurally related to the target compound showed promising results in inhibiting AChE and carbonic anhydrases, indicating potential therapeutic applications in neurological and metabolic disorders.
Q & A
Basic Question: What synthetic methodologies are commonly employed for preparing 3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example:
- Cyclization : A triazolopyridine core can be formed via cyclocondensation of 2-aminopyridine derivatives with reagents like nitriles or isocyanates under reflux in ethanol .
- Acylation : The dimethylbutanamido group is introduced via amide coupling using 3,3-dimethylbutanoic acid derivatives, often mediated by carbodiimide reagents (e.g., EDC/HOBt) in aprotic solvents like DMF .
- Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) is critical for isolating the final product, as intermediates often co-elute with byproducts .
Basic Question: Which analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the carboxylic acid proton at C8 appears as a singlet near δ 12–13 ppm in DMSO-d .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) coupled with mass spectrometry validates purity and molecular weight. A C18 column with acetonitrile/water (+0.1% TFA) gradients is effective .
- IR Spectroscopy : Stretching bands for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) groups confirm functionalization .
Advanced Question: How can reaction conditions be optimized to improve yield during acylation of the triazolopyridine core?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintaining 0–10°C during coupling minimizes side reactions (e.g., hydrolysis of active esters) .
- Solvent Selection : DMF or dichloromethane enhances reagent solubility, while molecular sieves absorb residual water to prevent acid scavenging .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state, improving yields from ~50% to >80% .
- Stoichiometry : A 1.2:1 molar ratio of acylating agent to triazolopyridine amine ensures complete conversion .
Advanced Question: How should researchers address contradictory bioactivity data in cell-based assays?
Methodological Answer:
Contradictions may arise from:
- Cell Line Variability : Test activity across multiple lines (e.g., BEAS-2B lung cells vs. HepG2 liver cells) to assess tissue-specific effects .
- Assay Orthogonality : Combine MTT viability assays with caspase-3/7 activation assays to confirm apoptosis vs. cytostatic effects .
- Metabolite Interference : Use HPLC to quantify intracellular levels of the compound, as rapid metabolism in certain lines may mask efficacy .
Advanced Question: What structural modifications enhance the compound’s stability in physiological buffers?
Methodological Answer:
- Salt Formation : Converting the carboxylic acid to a potassium or sodium salt improves aqueous solubility and reduces pH-dependent degradation .
- Prodrug Strategies : Esterifying the carboxylic acid (e.g., methyl or tert-butyl esters) enhances stability in serum, with enzymatic hydrolysis restoring activity .
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) over Tris-HCl to avoid nucleophilic amine interactions .
Advanced Question: How can computational methods guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, prioritizing substituents that enhance hydrogen bonding (e.g., methyl groups at the triazole N1 position) .
- QSAR Models : Generate 3D-QSAR using CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with IC values from kinase inhibition assays .
- MD Simulations : Assess conformational stability of the dimethylbutanamido group in aqueous environments to optimize pharmacokinetic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
